6,7,8,8a-tetrahydro-5H-cinnolin-3-one
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Overview
Description
6,7,8,8a-tetrahydro-5H-cinnolin-3-one is a nitrogen-containing heterocyclic compound It belongs to the class of cinnolines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazones with cyclohexanone under acidic conditions. Another method includes the reaction of arylhydrazonals with cyclohexenone, which yields the desired cinnoline derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7,8,8a-tetrahydro-5H-cinnolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include substituted cinnolines, dihydrocinnolines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7,8,8a-tetrahydro-5H-cinnolin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydroquinoline: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities and share structural similarities with cinnolines.
Uniqueness
6,7,8,8a-tetrahydro-5H-cinnolin-3-one is unique due to its specific fused bicyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
6,7,8,8a-tetrahydro-5H-cinnolin-3-one |
InChI |
InChI=1S/C8H10N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h5,7H,1-4H2 |
InChI Key |
HYSODACIMHWOMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N=NC2C1 |
Origin of Product |
United States |
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